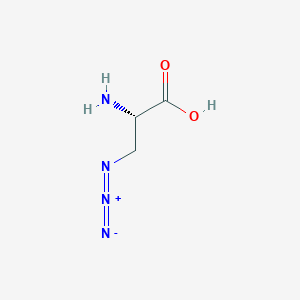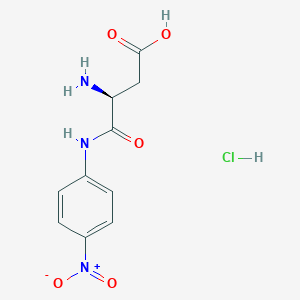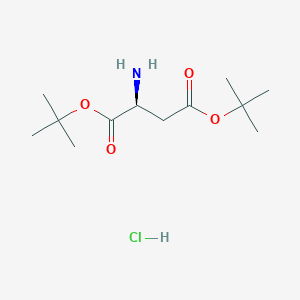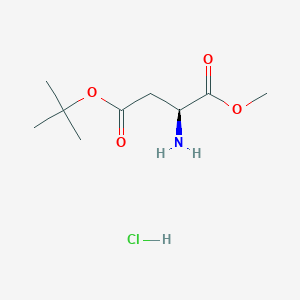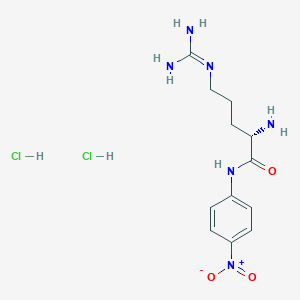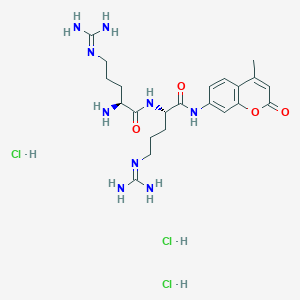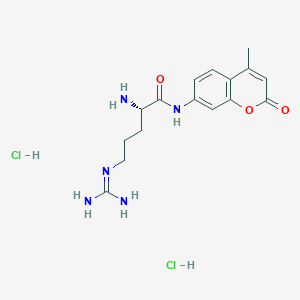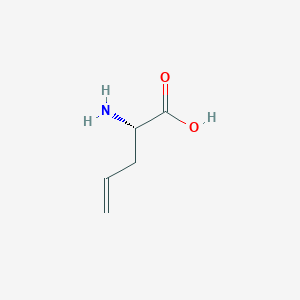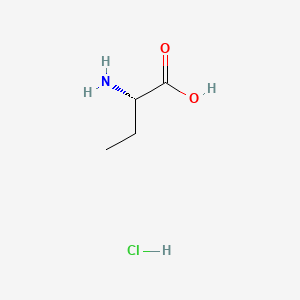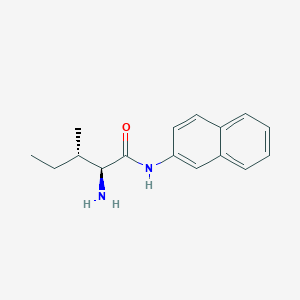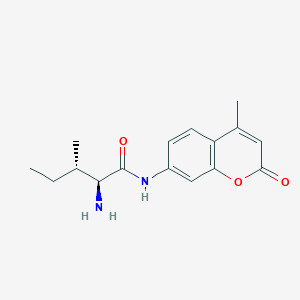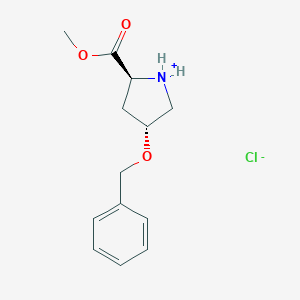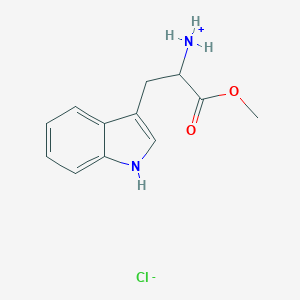
γ-羧基谷氨酸
描述
Gamma-carboxyglutamate is a unique amino acid derivative that plays a crucial role in various biological processes. It is formed through the post-translational modification of glutamate residues in proteins, a process that is dependent on vitamin K. This modification is essential for the biological activity of several vitamin K-dependent proteins, including those involved in blood coagulation, bone metabolism, and other physiological functions .
科学研究应用
Gamma-carboxyglutamate has numerous scientific research applications across various fields:
Chemistry: In chemistry, gamma-carboxyglutamate is studied for its role in metal ion binding and protein-membrane interactions. Its unique structure allows it to form stable complexes with calcium ions, which is critical for the function of many proteins .
Biology: In biology, gamma-carboxyglutamate is essential for the activity of several vitamin K-dependent proteins, including those involved in blood coagulation and bone metabolism. Research on gamma-carboxyglutamate has provided insights into the mechanisms of these physiological processes .
Medicine: In medicine, gamma-carboxyglutamate is of interest due to its role in blood coagulation. Deficiencies in gamma-carboxyglutamate-containing proteins can lead to bleeding disorders, while excessive carboxylation can result in pathological calcification. Understanding the regulation of gamma-carboxyglutamate synthesis is crucial for developing therapeutic interventions .
Industry: In the industrial sector, gamma-carboxyglutamate is used in the production of recombinant proteins with enhanced calcium-binding properties. These proteins have applications in biotechnology and pharmaceuticals .
作用机制
Target of Action
Gamma-Carboxyglutamate, also known as H-DL-GLA-OH, primarily targets specific glutamic acid (Glu) residues in vitamin K-dependent proteins . These proteins include the coagulation factors II, VII, IX, and X, protein C, protein S, and some bone proteins . The high-affinity calcium binding sites in the GLA domain of factor IX, a serine protease of the coagulation system, partially mediate the binding of factor IXa to platelets and in factor-X activation .
Mode of Action
Gamma-Carboxyglutamate interacts with its targets by undergoing a post-translational modification, which is the conversion of Glu residues to carboxylated Glu (Gla) . This conversion is catalyzed by the enzyme gamma-glutamyl carboxylase in the lumen of the endoplasmic reticulum .
Biochemical Pathways
The biochemical pathway affected by gamma-Carboxyglutamate is the vitamin K cycle . The gamma-glutamyl carboxylase produces Gla using reduced vitamin K, which becomes oxygenated to vitamin K epoxide . Reduced vitamin K is then regenerated by a vitamin K oxidoreductase (VKORC1), and this interconversion of oxygenated and reduced vitamin K is referred to as the vitamin K cycle .
Pharmacokinetics
Gamma-Carboxyglutamate is a post-translational modification of Glu residues in proteins . It is synthesized in the endoplasmic reticulum during the secretion of vitamin K-dependent proteins to either the cell surface or from the cell
Result of Action
The result of gamma-Carboxyglutamate’s action is the activation of vitamin K-dependent proteins . These proteins support hemostasis, regulate calcification, apoptosis, complement, growth control, signal transduction, and angiogenesis .
Action Environment
The action of gamma-Carboxyglutamate is influenced by the presence of vitamin K, which acts as a critical cofactor in the post-translational conversion of Glu residues to Gla . The process occurs in the endoplasmic reticulum, an environment within the cell
生化分析
Biochemical Properties
Gamma-Carboxyglutamate is a post-translationally modified form of glutamate . It is involved in the carboxylation of glutamate residues, a process catalyzed by gamma-glutamyl carboxylase in the lumen of the endoplasmic reticulum . Vitamin K is a critical co-factor in this conversion . The carboxylation process is involved in various biological mechanisms, including the blood clotting cascade and bone growth .
Cellular Effects
The carboxylation of glutamate residues by Gamma-Carboxyglutamate has significant effects on cell function . It influences cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the blood clotting cascade, specifically occurring in factors II, VII, IX, and X, protein C, protein S, as well as some bone proteins .
Molecular Mechanism
Gamma-Carboxyglutamate exerts its effects at the molecular level through various mechanisms . It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . The carboxylation of glutamate residues is a key part of these molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gamma-Carboxyglutamate can change over time . It has been observed that the intracellular environment strongly affects the function of the carboxylase that catalyzes the carboxylation process . Information on the product’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Gamma-Carboxyglutamate can vary with different dosages in animal models
Metabolic Pathways
Gamma-Carboxyglutamate is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The carboxylation of glutamate residues is a key part of these metabolic interactions .
Transport and Distribution
Gamma-Carboxyglutamate is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
Gamma-Carboxyglutamate is localized in the lumen of the endoplasmic reticulum, where it catalyzes the carboxylation of glutamate residues . It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Gamma-carboxyglutamate is synthesized through the carboxylation of specific glutamate residues in proteins. This reaction is catalyzed by the enzyme gamma-glutamyl carboxylase, which requires vitamin K as a cofactor. The process involves the abstraction of a proton from the gamma-carbon of glutamate, followed by the addition of carbon dioxide to form gamma-carboxyglutamate .
Industrial Production Methods: Industrial production of gamma-carboxyglutamate typically involves the use of recombinant DNA technology to express gamma-glutamyl carboxylase in suitable host cells. These cells are then cultured under controlled conditions to produce the enzyme, which is subsequently used to catalyze the carboxylation of glutamate residues in target proteins .
化学反应分析
Types of Reactions: Gamma-carboxyglutamate primarily undergoes carboxylation reactions. This post-translational modification is critical for the function of vitamin K-dependent proteins. The carboxylation reaction involves the addition of carbon dioxide to the gamma-carbon of glutamate residues, forming gamma-carboxyglutamate .
Common Reagents and Conditions: The carboxylation reaction requires vitamin K as a cofactor and is catalyzed by gamma-glutamyl carboxylase. The reaction typically occurs in the lumen of the endoplasmic reticulum, where the enzyme is localized .
Major Products: The primary product of the carboxylation reaction is gamma-carboxyglutamate, which is incorporated into vitamin K-dependent proteins. These modified proteins exhibit enhanced calcium-binding properties, which are essential for their biological functions .
相似化合物的比较
Gamma-aminobutyric acid (GABA): Although structurally similar, GABA functions as a neurotransmitter and does not participate in calcium binding like gamma-carboxyglutamate.
Gamma-carboxyglutamate’s ability to bind calcium ions and its role in the function of vitamin K-dependent proteins highlight its uniqueness and importance in various biological processes .
属性
IUPAC Name |
3-aminopropane-1,1,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBYWPGGCSDKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872037 | |
| Record name | (+/-)-3-Amino-1,1,3-propanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56271-99-9, 53445-96-8, 53861-57-7 | |
| Record name | DL-γ-Carboxyglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56271-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Carboxyglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053445968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Carboxyglutamic acid, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056271999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-3-Amino-1,1,3-propanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-3-aminopropane-1,1,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-3-aminopropane-1,1,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-CARBOXYGLUTAMIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K3CGY068S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Carboxyglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


